Welcome to the BenchChem Online Store!
molecular formula C4H8Cl2O4S4 B8371305 2,2'-Dithiobis ethane sulfonyl chloride

2,2'-Dithiobis ethane sulfonyl chloride

Cat. No. B8371305
M. Wt: 319.3 g/mol
InChI Key: SBVBTACBXIOUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07282602B2

Procedure details

2,2′-Dithiobis ethane sulfonyl chloride (15.0 g, 47 mmol) was dissolved in a mixed solution of acetonitrile (100 mL) and water (30 mL). The reaction solution was stirred at room temperature for five days until no more sulfonyl chloride was detected. The reaction solution was then concentrated by rotary evaporation at elevated temperature to remove the volatile acetonitrile solvent and as much water as possible. The remaining aqueous solution was washed with dichloromethane (2×50 mL) and dried under high vacuum to give 12.7 g of disulfonic acid (96% yield). The product existed as a semi-solid form and was highly hygroscopic. It readily turned to a viscous liquid once exposed to air. No significant impurity was detected in the product by either NMR or HPLC.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:11](Cl)(=[O:13])=[O:12])[CH2:2][S:3][S:4][CH2:5][CH2:6][S:7](Cl)(=[O:9])=[O:8].S(Cl)(Cl)(=O)=[O:16].[OH2:20]>C(#N)C>[CH2:1]([S:11]([OH:13])(=[O:16])=[O:12])[CH2:2][S:3][S:4][CH2:5][CH2:6][S:7]([OH:9])(=[O:8])=[O:20]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CSSCCS(=O)(=O)Cl)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated by rotary evaporation at elevated temperature
CUSTOM
Type
CUSTOM
Details
to remove the volatile acetonitrile solvent
WASH
Type
WASH
Details
The remaining aqueous solution was washed with dichloromethane (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CSSCCS(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.